2-(2-Cyano-3-amino-3-piperidinoprop-2-enylidene)indolin-3-one
Description
2-(2-Cyano-3-amino-3-piperidinoprop-2-enylidene)indolin-3-one is a complex organic compound that belongs to the class of indolin-3-ones
Properties
CAS No. |
169944-39-2 |
|---|---|
Molecular Formula |
C17H18N4O |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
(E)-3-(3-hydroxy-1H-indol-2-yl)-2-(piperidine-1-carboximidoyl)prop-2-enenitrile |
InChI |
InChI=1S/C17H18N4O/c18-11-12(17(19)21-8-4-1-5-9-21)10-15-16(22)13-6-2-3-7-14(13)20-15/h2-3,6-7,10,19-20,22H,1,4-5,8-9H2/b12-10+,19-17? |
InChI Key |
BJFFDQZCZZGMPU-CUYZKFRNSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=N)/C(=C/C2=C(C3=CC=CC=C3N2)O)/C#N |
Canonical SMILES |
C1CCN(CC1)C(=N)C(=CC2=C(C3=CC=CC=C3N2)O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyano-3-amino-3-piperidinoprop-2-enylidene)indolin-3-one can be achieved through several synthetic routes. One common method involves the Mannich reaction, which uses p-anisidine, an aldehyde, and a nucleophile to form a linear α-secondary amine motif. A slight modification of the reaction inputs can divert this three-component reaction to provide a cyclic α-tertiary amine, resulting in the formation of 2,2-disubstituted indolin-3-ones .
Another method involves the use of metal-free synthesis, where 2,2-disubstituted indolin-3-ones are constructed in the absence of a metal catalyst. This cross-coupling reaction allows the facile synthesis of indolin-3-ones from readily available substrates in a short reaction time .
Industrial Production Methods: Industrial production methods for 2-(2-Cyano-3-amino-3-piperidinoprop-2-enylidene)indolin-3-one typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Cyano-3-amino-3-piperidinoprop-2-enylidene)indolin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The Mannich reaction, as mentioned earlier, is a key reaction that this compound can undergo .
Common Reagents and Conditions: Common reagents used in the reactions involving 2-(2-Cyano-3-amino-3-piperidinoprop-2-enylidene)indolin-3-one include p-anisidine, aldehydes, and nucleophiles. Reaction conditions often involve the use of catalysts such as copper for aerobic oxidation .
Major Products Formed: The major products formed from the reactions of 2-(2-Cyano-3-amino-3-piperidinoprop-2-enylidene)indolin-3-one include various substituted indolin-3-ones with diverse substitution patterns on their quaternary carbon centers .
Scientific Research Applications
Pharmacological Applications
The compound exhibits significant potential in pharmacology due to its interaction with various biological targets. Key applications include:
- Anticancer Activity : Preliminary studies indicate that 2-(2-Cyano-3-amino-3-piperidinoprop-2-enylidene)indolin-3-one has shown promising results in inhibiting tumor growth across different cancer cell lines. Research conducted by the National Cancer Institute (NCI) demonstrated its efficacy against human tumor cells, suggesting that structural modifications could enhance its therapeutic potential .
- Neuroprotective Effects : Investigations into the neuroprotective properties of this compound have revealed its ability to improve cognitive functions in animal models of neurodegenerative diseases, such as Alzheimer's disease. The compound appears to reduce markers of neuroinflammation, indicating potential for treating neurodegenerative disorders .
Chemical Biology
In chemical biology, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows researchers to explore various substitution patterns that can lead to novel compounds with enhanced biological activities.
Material Science
The compound's properties make it suitable for applications in material science, particularly in developing organic light-emitting diodes (OLEDs) and other electronic materials. Its ability to form stable structures with specific electronic properties can be exploited in creating advanced materials for electronic devices.
Case Study 1: Anticancer Screening
A study published in MDPI highlighted the synthesis of indole derivatives similar to 2-(2-Cyano-3-amino-3-piperidinoprop-2-enylidene)indolin-3-one and their evaluation for anticancer activity. The results indicated potent growth inhibition across several cancer cell lines, emphasizing the importance of structural modifications for enhancing activity.
Case Study 2: Neuroprotection
Research exploring neuroprotective effects demonstrated that treatment with this compound significantly improved cognitive function and reduced inflammation markers in animal models of Alzheimer's disease compared to control groups .
Mechanism of Action
The mechanism of action of 2-(2-Cyano-3-amino-3-piperidinoprop-2-enylidene)indolin-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(2-Cyano-3-amino-3-piperidinoprop-2-enylidene)indolin-3-one include other indolin-3-ones and indole derivatives. These compounds share a common indole or indolin-3-one core structure but differ in their substitution patterns and functional groups .
Uniqueness: The uniqueness of 2-(2-Cyano-3-amino-3-piperidinoprop-2-enylidene)indolin-3-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 2-(2-Cyano-3-amino-3-piperidinoprop-2-enylidene)indolin-3-one is a synthetic derivative with potential therapeutic applications. Its structure, which incorporates both indole and piperidine moieties, suggests diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential clinical implications.
Chemical Structure
The compound can be represented as follows:
The biological activity of 2-(2-Cyano-3-amino-3-piperidinoprop-2-enylidene)indolin-3-one is primarily attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : Studies indicate that the compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the synthesis of pro-inflammatory mediators.
- Modulation of Cytokine Production : The compound has been shown to downregulate the production of cytokines like TNF-α and IL-1β in macrophage cultures, suggesting an immunomodulatory effect.
In Vitro Studies
-
Cytotoxicity Assays :
- The cytotoxic effects were evaluated using various cancer cell lines. The compound exhibited selective cytotoxicity against certain tumor cells while sparing normal cells.
- IC50 values varied depending on the cell line tested, indicating a potential for targeted cancer therapy.
- Inflammation Models :
In Vivo Studies
- Animal Models :
- In a zymosan-induced peritonitis model, administration of the compound led to a marked reduction in leukocyte migration and edema formation, comparable to standard anti-inflammatory drugs like dexamethasone .
- Doses of 5 mg/kg and 10 mg/kg significantly reduced inflammation markers in treated animals.
Efficacy Data Summary
Case Studies
In a recent study focused on the anti-inflammatory properties of related compounds, similar indolin derivatives were reported to exhibit significant immunomodulatory effects. These findings highlight the potential for developing new therapeutic agents based on structural modifications of indolin derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
